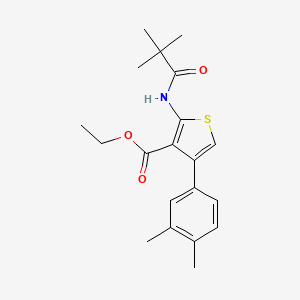

Ethyl 4-(3,4-dimethylphenyl)-2-pivalamidothiophene-3-carboxylate

Description

Ethyl 4-(3,4-dimethylphenyl)-2-pivalamidothiophene-3-carboxylate is a thiophene-based small molecule characterized by a pivalamido (tert-butyl carboxamide) group at position 2, a 3,4-dimethylphenyl substituent at position 4, and an ethyl ester at position 3 of the thiophene ring. Its molecular formula is C₂₀H₂₃NO₃S, with a calculated molecular weight of 357.46 g/mol. The pivalamido group enhances steric bulk and lipophilicity compared to simpler amino substituents, which may influence solubility, crystallinity, or biological activity.

Properties

IUPAC Name |

ethyl 4-(3,4-dimethylphenyl)-2-(2,2-dimethylpropanoylamino)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3S/c1-7-24-18(22)16-15(14-9-8-12(2)13(3)10-14)11-25-17(16)21-19(23)20(4,5)6/h8-11H,7H2,1-6H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBFTJKFRHRMRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dimethylphenyl)-2-pivalamidothiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dimethylphenyl)-2-pivalamidothiophene-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Ethyl 4-(3,4-dimethylphenyl)-2-pivalamidothiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dimethylphenyl)-2-pivalamidothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional differences from analogs are analyzed below, focusing on substituent effects, molecular properties, and synthetic insights.

Substituent Variations at Position 2

The pivalamido group distinguishes the target compound from analogs with smaller or electronically distinct substituents:

- Amino group (e.g., ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate ): Lower molecular weight (275.37 g/mol vs. 357.46 g/mol).

- Cyanoacetyl amino (e.g., ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate ): Introduces a nitrile group, increasing polarity and reactivity (e.g., in nucleophilic additions).

- Ureido group (e.g., compound 10n, [M+H]⁺ 508.3 ) :

- Higher molecular weight due to the ureido-thiazole-piperazine scaffold.

- Demonstrated high synthetic yield (88.8%), suggesting efficient coupling reactions.

Substituent Variations at Position 4

The 3,4-dimethylphenyl group confers distinct steric and electronic effects compared to other aryl substituents:

- 4-Chlorophenyl (e.g., ethyl 4-(4-chlorophenyl)-2-cyanoacetylaminothiophene-3-carboxylate ): Electron-withdrawing chlorine atom enhances electrophilicity at the thiophene ring.

- 4-Nitrophenyl (e.g., ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate ): Strong electron-withdrawing nitro group may reduce stability but increase reactivity in redox processes.

Core Structural Variations

- Thiazole vs. Thiophene (e.g., compound 10n ) :

- Thiazole-containing analogs (e.g., 10n) exhibit higher molecular weights and altered electronic profiles due to the nitrogen atom in the heterocycle.

Data Table: Key Structural and Functional Comparisons

*Calculated based on molecular formula.

Biological Activity

Ethyl 4-(3,4-dimethylphenyl)-2-pivalamidothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a detailed overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the class of thiophene derivatives. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₃₁N₃O₃S

- Molar Mass : 357.53 g/mol

The compound features a thiophene ring substituted with a pivalamide group and an ethyl ester, which contributes to its unique biological properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HT-29 (Colon) | 20 | G1 phase cell cycle arrest |

| A549 (Lung) | 18 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In animal models, administration of this compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

In a study involving rats with induced paw edema, treatment with the compound resulted in:

- Reduction in Paw Volume : Decreased by 40% compared to control.

- Histological Analysis : Significant reduction in leukocyte infiltration.

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound’s efficacy was evaluated using the disk diffusion method.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and inflammation modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.